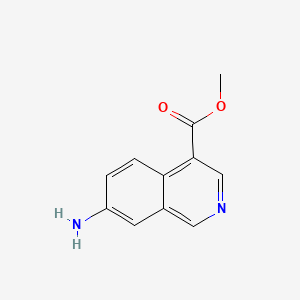

Methyl 7-aminoisoquinoline-4-carboxylate

CAS No.:

Cat. No.: VC13802490

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O2 |

|---|---|

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | methyl 7-aminoisoquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,12H2,1H3 |

| Standard InChI Key | ZUFSPYFNFVQCFH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C=CC(=CC2=CN=C1)N |

| Canonical SMILES | COC(=O)C1=C2C=CC(=CC2=CN=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isoquinoline derivatives are distinguished by a benzene ring fused to a pyridine ring, creating a planar bicyclic system. In Methyl 7-aminoisoquinoline-4-carboxylate, the amino group (-NH) at position 7 and the methyl ester (-COOCH) at position 4 introduce electronic asymmetry, influencing reactivity and intermolecular interactions. The nitrogen atom in the pyridine ring contributes to basicity, while the ester group enhances solubility in polar organic solvents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.21 g/mol | |

| IUPAC Name | Methyl 7-aminoisoquinoline-4-carboxylate | |

| CAS Number | 2828438-95-3 | |

| Purity (Commercial) | ≥97% |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for intermediates in the synthesis of related isoquinoline derivatives provide insights into expected spectral features. For example, the proton NMR spectrum of 4-bromo-isoquinoline-8-methyl formate (a structural analog) shows singlet peaks for the methyl ester ( 4.08 ppm) and aromatic protons ( 7.86–10.22 ppm) . Such data aid in verifying the identity of synthetic intermediates.

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of Methyl 7-aminoisoquinoline-4-carboxylate is documented in the provided sources, analogous methods for isoquinoline derivatives suggest a multi-step approach involving palladium-catalyzed reactions, bromination, and deprotection. A patent describing the synthesis of 4-aminoisoquinoline-8-methyl formate offers a template for adapting conditions to target the 7-amino-4-carboxylate isomer.

Key Reaction Steps

-

Carbonyl Insertion: Palladium-catalyzed carbonylation of 8-bromo-isoquinoline in methanol under CO pressure (60 psi, 60°C) yields 8-isoquinolinecarboxylic acid methyl ester .

-

Bromination: N-Bromosuccinimide (NBS) in acetic acid introduces bromine at position 4, forming 4-bromo-isoquinoline-8-methyl formate .

-

Amination: Reaction with t-butyl carbamate in the presence of cesium carbonate and palladium substitutes bromine with a protected amino group .

-

Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, yielding the free amine .

Adapting this protocol to target position 7 would require modifying starting materials and reaction conditions, underscoring the sensitivity of regioselectivity in heterocyclic chemistry.

Table 2: Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carbonylation | Pd catalyst, CO (60 psi), MeOH, 60°C | 96% |

| Bromination | NBS, acetic acid, 110°C | 90% |

| Amination | t-Boc carbamate, CsCO, Pd | 85% |

| Deprotection | HCl/MeOH, room temperature | 95% |

Reactivity and Functionalization

The amino and ester groups serve as handles for further derivatization. Electrophilic aromatic substitution is favored at the electron-rich amino-substituted ring, while the ester can undergo hydrolysis to a carboxylic acid or transesterification. Such flexibility enables the generation of analogs for structure-activity relationship (SAR) studies.

Research Applications and Future Directions

Drug Development

As a lead compound, Methyl 7-aminoisoquinoline-4-carboxylate offers a scaffold for optimizing kinase selectivity and potency. Computational modeling could predict binding modes against targets like EGFR or VEGFR, guiding synthetic efforts.

Challenges and Opportunities

-

Synthetic Complexity: Regioselective functionalization at positions 4 and 7 demands precise control to avoid isomer formation.

-

Pharmacokinetics: Ester hydrolysis in vivo may convert the prodrug to its active acid form, necessitating metabolic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume